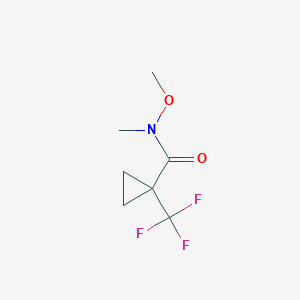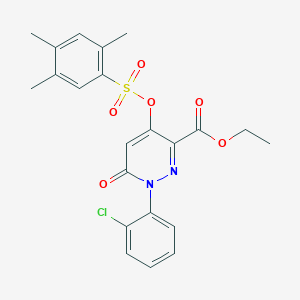![molecular formula C9H18ClN B2465683 decahydrocyclopenta[d]azepine hydrochloride CAS No. 2413898-35-6](/img/structure/B2465683.png)
decahydrocyclopenta[d]azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydrocyclopenta[d]azepine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azepine, which is a seven-membered ring structure containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydrocyclopenta[d]azepine hydrochloride typically involves the ring expansion of smaller cyclic compounds. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of a six-membered benzenoid framework into a seven-membered ring system using photochemical reactions mediated by blue light at room temperature . Another approach is the recyclization of small and medium carbo-, oxa-, or azacyclanes through multicomponent heterocyclization reactions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave irradiation and ultrasound-assisted synthesis to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
Decahydrocyclopenta[d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学的研究の応用
Decahydrocyclopenta[d]azepine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: It serves as a probe to study the interactions of nitrogen heterocycles with biological macromolecules.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticonvulsant, analgesic, and antidepressant properties.
作用機序
The mechanism of action of decahydrocyclopenta[d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to decahydrocyclopenta[d]azepine hydrochloride include other seven-membered nitrogen heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines .
Uniqueness
This compound is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-4-6-10-7-5-9(8)3-1;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOXLDXHJKODKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCCC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
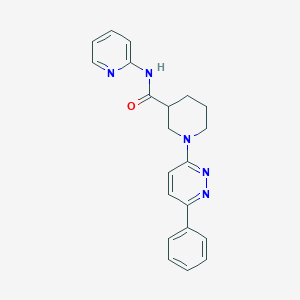
![2-ethoxy-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2465605.png)
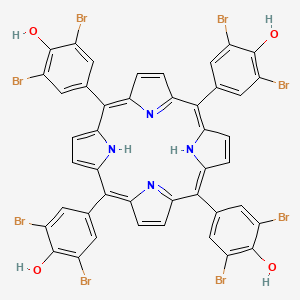
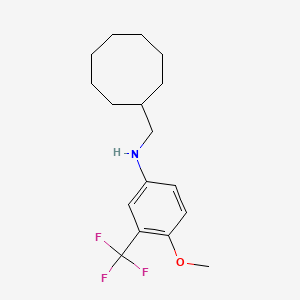
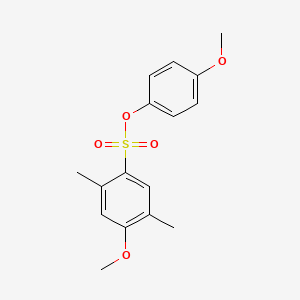
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2465612.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)

![N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2465615.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2465617.png)
![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)
![N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2465621.png)
